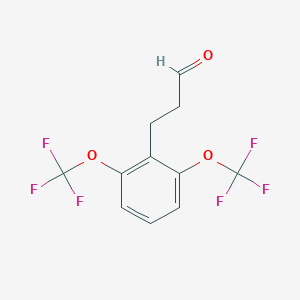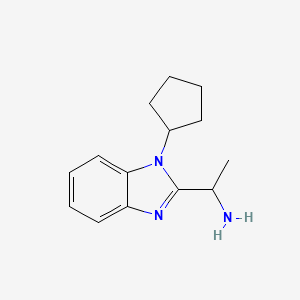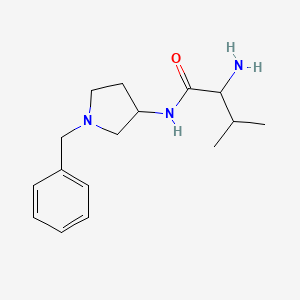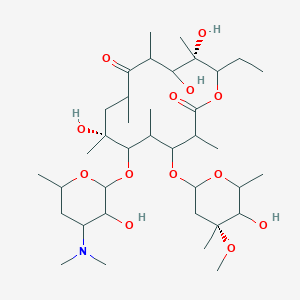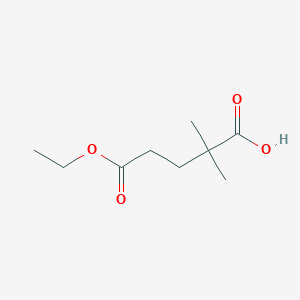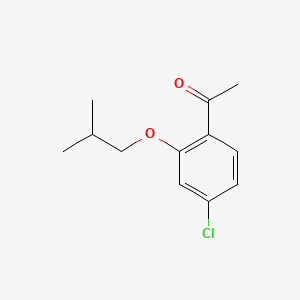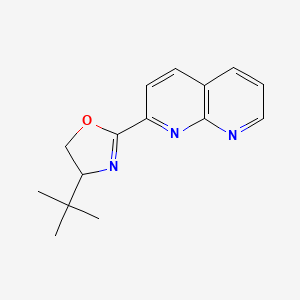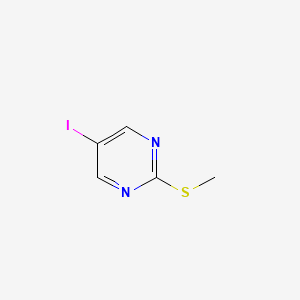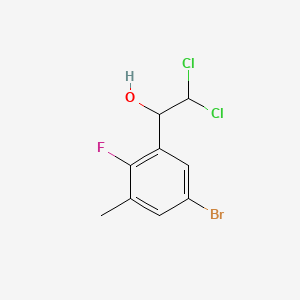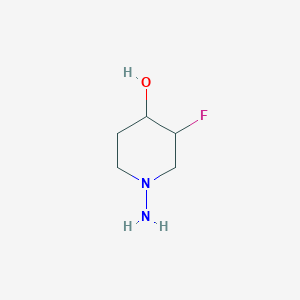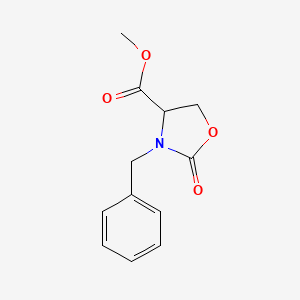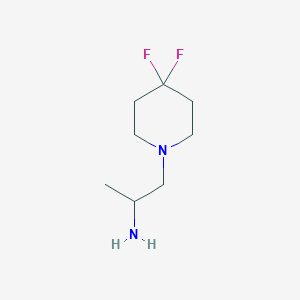![molecular formula C12H21FN2O2 B14778329 tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carbamate Formation:
- The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate typically involves the following steps:
-
Formation of the Bicyclic Core:
- The bicyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable precursor, the cyclization can be achieved using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl N- [5- (hydroxymethyl)-3-oxabicyclo [3.1.1]heptan-1-yl]carbamate
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluoro, hydroxy, oxa) leads to variations in chemical reactivity and biological activity.
- Unique Features: The fluorine atom in tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate imparts unique electronic properties, influencing its interactions with molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C12H21FN2O2 |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11-4-12(13,5-11)8-14-6-11/h14H,4-8H2,1-3H3,(H,15,16) |
Clave InChI |
UZWVCBWGHOJUEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC12CC(C1)(CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


